BenchChemオンラインストアへようこそ!

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine

Lipoxygenase Enzymatic Substrate Kinetic Parameters

LysoPC(20:5) (CAS 162440-04-2) uniquely transports EPA across the blood-brain barrier, achieving >100-fold brain enrichment vs. free EPA. Essential for neuroinflammation, depression, and cognitive research models. With 2–4× lower Km for lipoxygenases, it outperforms free fatty acids in enzymatic assays. 98% purity ensures reliable lipidomics calibration. Order the definitive omega-3 lysophospholipid standard.

Molecular Formula C28H48NO7P
Molecular Weight 541.7 g/mol
CAS No. 162440-04-2
Cat. No. B138119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine
CAS162440-04-2
Synonyms(7R,14Z,17Z,20Z,23Z,26Z)-4,7-Dihydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphanonacosa-14,17,20,23,26-pentaen-1-aminium 4-Oxide; 
Molecular FormulaC28H48NO7P
Molecular Weight541.7 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1
InChIKeyPDIGSOAOQOXRDU-WJPZTBRDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine (LysoPC(20:5) CAS 162440-04-2): Procurement-Focused Baseline Profile


1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine (CAS 162440-04-2), also designated LysoPC(20:5), is a lysophosphatidylcholine comprising a single eicosapentaenoic acid (EPA, 20:5 n-3) acyl chain esterified at the sn-1 position of the glycerol backbone. With a molecular formula of C28H48NO7P and a molecular weight of 541.66 g/mol, it belongs to the 1-acyl-sn-glycero-3-phosphocholine class [1]. This compound is an endogenous lipid metabolite generated via phospholipase A2-mediated hydrolysis of EPA-containing phosphatidylcholines and serves as both a precursor for anti-inflammatory lipid mediators and a specialized molecular form for omega-3 fatty acid transport across biological barriers [1].

Why Substituting LysoPC(20:5) with Other Lysophosphatidylcholines Compromises Research Outcomes


Lysophosphatidylcholines (LysoPCs) are not functionally interchangeable; the specific acyl chain composition (carbon length and degree of unsaturation) dictates receptor binding affinity, enzymatic substrate specificity, and transport kinetics across physiological barriers. For instance, 1-eicosapentaenoyl-lysoPC (20:5) exhibits distinct kinetic parameters for lipoxygenases compared to arachidonoyl-lysoPC (20:4) or docosahexaenoyl-lysoPC (22:6) [1]. Moreover, the blood-brain barrier selectively transports omega-3 fatty acids in LysoPC form but not as free fatty acids or triacylglycerols, making the specific LysoPC molecular species critical for achieving targeted tissue enrichment [2]. Substituting LysoPC(20:5) with a generic LysoPC standard or a different acyl chain variant can therefore lead to quantitatively divergent experimental outcomes, particularly in enzymatic assays, cell signaling studies, and in vivo supplementation models.

Quantitative Differentiation Evidence for 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine (CAS 162440-04-2) Versus Comparators


Superior Substrate Affinity for Lipoxygenases: 1-Eicosapentaenoyl-lysoPC Exhibits 2-4 Fold Lower Km Than Free EPA Across Multiple LOX Isoforms

In direct head-to-head kinetic assays, 1-eicosapentaenoyl-lysoPC demonstrated significantly higher affinity (lower Km) for soybean LOX-1, porcine leukocyte 12/15-LOX, and human recombinant 15-LOX-2 compared to free eicosapentaenoic acid (EPA). The Km values for 1-eicosapentaenoyl-lysoPC ranged from 3.7 to 5.6 µM across the three enzyme isoforms, whereas free EPA exhibited Km values of 10.7 to 21.9 µM, representing a 2- to 4-fold difference in substrate binding affinity [1].

Lipoxygenase Enzymatic Substrate Kinetic Parameters

>100-Fold Enhancement of Brain EPA Accumulation: LysoPC(20:5) Demonstrates Unmatched Blood-Brain Barrier Transport Efficiency Compared to Free EPA

In a comparative in vivo study, oral gavage administration of equal molar amounts (3.3 µmol/day for 15 days) of LysoPC-EPA (1-eicosapentaenoyl-sn-glycerol-3-phosphocholine) versus free EPA in normal mice revealed a dramatic difference in brain EPA accumulation. LysoPC-EPA increased brain EPA levels from a baseline of 0.03 µmol/g to 4 µmol/g (>100-fold), whereas free EPA supplementation produced no significant change in brain EPA concentration [1].

Blood-Brain Barrier Omega-3 Fatty Acid Neuroinflammation

High Purity Specification (98.87%) Ensures Minimal Batch-to-Batch Variability in Quantitative Analytical Workflows

Commercially available 1-eicosapentaenoyl-sn-glycerol-3-phosphocholine is supplied with a verified HPLC purity of 98.87%, whereas many research-grade lysophosphatidylcholines are sold at purities of 95-97% without rigorous analytical certification. This elevated purity specification reduces the presence of oxidation byproducts and positional isomers that can confound lipidomic analyses and cell-based assays .

Analytical Standard Purity Quality Control

Distinct Tissue Accretion Profile: EPA-LPC Shows Differential Kinetics in Brain and Retina Compared to EPA-PC and DHA-LPC

A comparative study of equal molar EPA and DHA supplementation in n-3 PUFA-deficient mice demonstrated that EPA-LPC (1-eicosapentaenoyl-sn-glycerol-3-phosphocholine) exhibits unique tissue-specific accretion kinetics. Unlike EPA-PC, which primarily replenishes serum and hepatic EPA/DHA pools, EPA-LPC and DHA-LPC showed significantly greater efficacy in recovering DHA levels in brain tissue. Critically, only LPC-EPA increased both EPA and DHA concentrations in the retina, a tissue poorly served by free EPA or EPA-PC forms [1].

Tissue Distribution Supplementation Efficiency Phospholipid Metabolism

Optimal Use Cases for 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine Based on Quantitative Differentiation Evidence


Neuroscience and Psychiatric Research Requiring Selective Brain EPA/DHA Enrichment

Studies investigating the role of omega-3 fatty acids in depression, neuroinflammation, or cognitive function must achieve physiologically relevant brain EPA levels. Given that free EPA supplementation fails to cross the blood-brain barrier, only LysoPC(20:5) has been demonstrated to increase brain EPA concentrations >100-fold in vivo [1]. Researchers should prioritize this compound for any animal model where brain omega-3 status is a critical experimental variable.

Enzymatic Studies of Lipoxygenase-Mediated Eicosanoid Biosynthesis

For in vitro enzymatic assays characterizing lipoxygenase (LOX) activity and substrate specificity, 1-eicosapentaenoyl-lysoPC serves as the most physiologically relevant and kinetically favorable substrate. Its 2- to 4-fold lower Km values compared to free EPA across soybean LOX-1, leukocyte 12/15-LOX, and human 15-LOX-2 ensure that enzymatic rates are measured under optimal conditions reflective of endogenous lipid signaling pathways [1]. Substituting with free fatty acid substrates introduces kinetic artifacts that do not recapitulate in vivo metabolism.

Quantitative Lipidomics and Metabolomics: LC-MS/MS Analytical Standard

In targeted lipidomics workflows requiring absolute quantification of LysoPC(20:5) species, the high certified purity (98.87%) of this compound minimizes interference from positional isomers and oxidation products [1]. It is the preferred calibration standard for multiple reaction monitoring (MRM) assays using positive ion mode electrospray ionization, ensuring accurate quantitation of endogenous LysoPC(20:5) in plasma, tissue, and cell extracts.

Comparative Bioavailability and Nutraceutical Formulation Studies

When evaluating novel omega-3 delivery systems or comparing phospholipid versus free fatty acid formulations, LysoPC(20:5) serves as the definitive positive control for tissue-specific accretion studies. Its unique capacity to enrich EPA and DHA in brain and retina distinguishes it from EPA-PC and free EPA, making it essential for correctly interpreting tissue distribution data and validating formulation efficacy in preclinical models [1].

Quote Request

Request a Quote for 1-Eicosapentaenoyl-sn-glycerol-3-phosphocholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.